molecular formula C8H8N4O B1461920 3-methyl-4-(1H-tetrazol-1-yl)phenol CAS No. 1203172-72-8

3-methyl-4-(1H-tetrazol-1-yl)phenol

Cat. No.: B1461920
CAS No.: 1203172-72-8
M. Wt: 176.18 g/mol
InChI Key: CZSHXYVGNGLITP-UHFFFAOYSA-N
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Description

3-methyl-4-(1H-tetrazol-1-yl)phenol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a phenol group linked to a 3-methyl-1H-tetrazol-1-yl ring system. Tetrazole derivatives are notably used as bioisosteres for carboxylic acids, a valuable strategy for optimizing the physicochemical properties and metabolic stability of drug candidates . The specific arrangement of the methyl and phenol substituents on this tetrazole core makes it a potential building block for developing novel small-molecule inhibitors and probes. Primary Research Applications: - Medicinal Chemistry & Drug Discovery: Serves as a key synthetic intermediate or final scaffold for designing potential therapeutic agents. Tetrazole-containing compounds are explored for a wide range of biological activities, including as inhibitors for various enzymes . - Chemical Biology: Can be utilized as a molecular fragment in the construction of more complex chemical entities for probing biological systems and structure-activity relationship (SAR) studies. Handling & Compliance: This product is labeled "For Research Use Only" (RUO). It is intended for laboratory research applications and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. The buyer assumes all responsibility for ensuring safe handling and compliance with local, state, and federal regulations for the use and disposal of this substance.

Properties

CAS No.

1203172-72-8

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-methyl-4-(tetrazol-1-yl)phenol

InChI

InChI=1S/C8H8N4O/c1-6-4-7(13)2-3-8(6)12-5-9-10-11-12/h2-5,13H,1H3

InChI Key

CZSHXYVGNGLITP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)N2C=NN=N2

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C=NN=N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that tetrazole derivatives, including 3-methyl-4-(1H-tetrazol-1-yl)phenol, exhibit significant antimicrobial properties. A study highlighted the synthesis of various 5-substituted tetrazoles, which showed in vitro antibacterial activity against several bacterial strains such as Escherichia coli and Staphylococcus aureus . The structural features of tetrazoles contribute to their interaction with biological targets, making them candidates for drug development.

Anti-inflammatory and Analgesic Properties
Tetrazole-containing compounds have been investigated for their anti-inflammatory effects. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . The potential of this compound as a COX inhibitor could lead to its use in managing pain and inflammation.

Case Study: Drug Development
A notable application of tetrazoles is in the development of pharmaceuticals targeting specific receptors. For example, multicomponent reactions involving tetrazoles have facilitated the synthesis of drug candidates that bind selectively to biological receptors, enhancing their therapeutic efficacy . The binding properties of these compounds can be predicted using structure-based drug design techniques.

Materials Science

Explosives and Propellants
The high nitrogen content in tetrazole compounds makes them suitable for applications in explosives and propellant formulations. Their energy-dense characteristics allow for the development of materials with high performance under combustion conditions . Research has explored their use in military applications due to their stability and energy release profiles.

Luminescent Materials
Certain tetrazole derivatives have been investigated for their luminescent properties, which can be harnessed in optoelectronic devices. The incorporation of this compound into luminescent complexes has shown promise in enhancing the efficiency of light-emitting diodes (LEDs) .

Industrial Applications

Chemical Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds through multicomponent reactions. Its ability to participate in diverse chemical reactions allows for the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals .

Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against E. coli, S. aureus
Anti-inflammatory drugsInhibits COX enzymes
Materials ScienceExplosives and propellantsHigh energy density suitable for military use
Luminescent materialsEnhances LED efficiency
Industrial ApplicationsIntermediate in organic synthesisFacilitates complex molecule formation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

4-Nitro-2-(1H-tetrazol-1-yl)phenol
  • Structure : Nitro group at C4, tetrazole at C2.
  • Molecular Weight : 221.15 g/mol.
  • Key Differences: The nitro group increases acidity and electron-withdrawing effects compared to the methyl group in 3-methyl-4-(1H-tetrazol-1-yl)phenol. This compound’s crystal structure has been extensively studied, revealing planar geometry and strong hydrogen bonding .
2,6-Di-tert-butyl-4-((5-(1-(phenylamino)cyclohexyl)-1H-tetrazol-1-yl)methyl)phenol
  • Structure: Bulky tert-butyl groups at C2/C6 and a cyclohexylamino-tetrazole substituent at C4.
  • Molecular Weight : 476.34 g/mol.
  • Key Differences: The steric hindrance from tert-butyl groups improves thermal stability, while the cyclohexylamino group enhances lipophilicity. This derivative was synthesized in 93% yield, highlighting efficient multicomponent strategies .
3-Methyl-4-(1-methoxyimino-ethyl)phenol
  • Structure: Methoxyimino-ethyl group at C4 instead of tetrazole.
  • Key Differences: The methoxyimino group introduces a ketone-like functionality, altering reactivity toward electrophiles. This compound is synthesized via substitution reactions using 2'-methyl-4'-hydroxyacetophenone .

Pharmacological and Physicochemical Properties

  • Lipophilicity: Tetrazole-containing phenols generally exhibit higher clogP values than non-tetrazole analogs, enhancing membrane permeability .
  • Antipyretic/Antitubercular Activity: While specific data for this compound is lacking, structural analogs like 3-alkylthio-1,2,4-triazoles show notable antipyretic and antitubercular effects .

Preparation Methods

Direct Substitution Using Tetrazole Precursors

One common approach involves reacting a phenol derivative bearing an appropriate leaving group with tetrazole or its precursors under basic conditions.

  • Typical Reaction Conditions:

    • Base: Sodium hydroxide or potassium tert-butoxide to deprotonate the phenol.
    • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
    • Temperature: Elevated temperatures (80–125 °C) to facilitate nucleophilic substitution.
  • Example:
    The reaction of 4-(1H-tetrazol-1-yl)phenol with methyl chloroacetate in the presence of a base produces methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate, a related compound, indicating the feasibility of phenol-tetrazole coupling under such conditions.

Multicomponent Reactions (Ugi-Tetrazole Reaction)

Advanced synthetic routes employ multicomponent reactions incorporating isocyanides, aldehydes, amines, and azide sources to build the tetrazole ring directly onto aromatic substrates.

  • Key Features:

    • Use of specially designed isocyanides, such as 4-hydroxyl-3,5-di-tert butyl benzyl isocyanide, to facilitate tetrazole formation.
    • Mild basic conditions optimized to cleave protecting groups and yield the free tetrazole.
    • Reaction monitoring by color change and chromatographic techniques ensures completion.
  • Research Findings:
    Studies demonstrated that strong bases like sodium hydroxide in DMSO or lithium hydroxide effectively promote deprotection steps and tetrazole formation, while milder bases such as DIPEA or triethylamine fail to achieve full conversion.

Tetrazole Ring Formation via Azide Addition to Nitriles

The synthesis of tetrazoles often involves the [3+2] cycloaddition of azide ions to nitrile groups.

  • Procedure:

    • React aromatic nitriles with sodium azide and ammonium chloride in DMF at elevated temperatures (~125 °C) for several hours.
    • Acidify and cool the reaction mixture to precipitate the tetrazole product.
    • Purify by recrystallization.
  • Example:
    The synthesis of 4-[10H-phenothiazin-10-yl(1H-tetrazol-5-yl)methyl]phenol was achieved by heating the nitrile precursor with sodium azide and ammonium chloride in DMF, yielding the tetrazole in 60% yield after acidification and crystallization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Sodium hydroxide, potassium tert-butoxide, lithium hydroxide Strong bases favor phenol deprotonation and tetrazole ring formation
Solvent DMSO, DMF, ethanol, acetonitrile Polar aprotic solvents enhance nucleophilicity and solubility of reagents
Temperature 80–130 °C Elevated temperatures accelerate reaction rates
Reaction Time 4–28 hours Dependent on method; multicomponent reactions may require prolonged heating
Purification Recrystallization, column chromatography Ensures high purity of the final tetrazole-phenol product

Industrial and Green Chemistry Considerations

  • Scale-up: Industrial production methods adapt these synthetic routes for large-scale synthesis, focusing on maximizing yield and purity while controlling reaction parameters such as temperature and concentration.

  • Green Chemistry: Efforts include using eco-friendly solvents, mild reaction conditions, and minimizing hazardous reagents to reduce environmental impact during production.

Summary of Key Research Findings

  • The reaction of phenol derivatives with tetrazole precursors under basic conditions is a reliable method to synthesize tetrazole-substituted phenols.

  • Multicomponent Ugi-tetrazole reactions provide an efficient route to construct tetrazole rings on aromatic systems, with reaction conditions optimized by choice of base and solvent.

  • Azide addition to nitriles in DMF is a classical and effective method for tetrazole ring formation, yielding moderate to good product yields after acid workup.

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-4-(1H-tetrazol-1-yl)phenol, and how is purity validated?

Methodological Answer:
The compound is commonly synthesized via diazonium salt coupling reactions or multicomponent reactions. For example, aryl-quinone derivatives can be prepared by reacting (1H-tetrazol-1-yl)arenediazonium salts with quinones under mild acidic conditions (yield: 32–95%) . Purity is validated using:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 317 [M+H]+ for quinone derivatives) .
  • NMR Spectroscopy: Key signals include δ 9.92 (s, 1H, phenolic -OH) and δ 2.24 (s, 3H, methyl group) in DMSO-d₆ .
  • Elemental Analysis: Match calculated and observed C, H, N percentages (e.g., C: 68.46% vs. 68.35%) .

Basic: Which spectroscopic techniques are critical for structural elucidation, and what diagnostic features should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on aromatic protons (δ 7.0–8.2 ppm for tetrazole-substituted benzene) and carbons (δ 154–155 ppm for phenolic -C-OH) . For derivatives like 2,6-di-tert-butylphenol analogs, tert-butyl groups appear at δ 1.39 (s, 18H) .
  • IR Spectroscopy: Detect O-H stretches (~3200 cm⁻¹) and tetrazole ring vibrations (~1600 cm⁻¹) .
  • UV-Vis: Monitor π→π* transitions in aryl-quinone derivatives (λmax ~350 nm) .

Advanced: How can computational methods enhance understanding of electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, tetrazole rings exhibit high electron-withdrawing effects, stabilizing charge-transfer complexes .
  • Molecular Docking: Study interactions with biological targets (e.g., enzymes) by optimizing hydrogen bonds between the phenolic -OH and active-site residues .
  • Solvatochromic Analysis: Assess solvent polarity effects on UV-Vis shifts to infer solvation dynamics .

Advanced: How to resolve crystallographic challenges in structural determination of derivatives?

Methodological Answer:

  • SHELX Software: Use SHELXL for refining high-resolution X-ray data. Key steps:
    • Apply TWIN/BASF commands for twinned crystals .
    • Use restraints for disordered tert-butyl or tetrazole groups .
    • Validate with R-factors (e.g., R₁ < 0.05 for well-resolved structures) .
  • High-Throughput Pipelines: Combine SHELXC/D/E for rapid phase determination in macromolecular complexes .

Advanced: How to address yield discrepancies in aryl-quinone synthesis?

Methodological Answer:
Yields vary due to:

  • Reaction Conditions: Higher temperatures (>70°C) improve tetrazole activation but risk decomposition .
  • Solvent Polarity: Polar aprotic solvents (DMF) enhance solubility of diazonium salts but may form side products .
  • Catalysis: Acidic conditions (e.g., H₂SO₄) stabilize intermediates but require strict pH control .
    Mitigation: Optimize via Design of Experiments (DoE), tracking yield vs. temperature/solvent/pH .

Basic: What functionalization strategies expand the compound’s utility in medicinal chemistry?

Methodological Answer:

  • Mannich Reactions: Introduce aminoalkyl groups using formaldehyde and secondary amines (e.g., morpholine derivatives, 60–93% yield) .
  • Electrophilic Substitution: Brominate the phenol ring for halogen bonding in drug design .
  • Click Chemistry: Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for bioconjugation .

Advanced: How to minimize byproducts in multicomponent reactions involving tetrazole-phenol hybrids?

Methodological Answer:

  • Catalyst Screening: Use Bleaching Earth Clay (pH 12.5) in PEG-400 to suppress side reactions (e.g., hydrolysis) .
  • Real-Time Monitoring: Employ TLC or in-situ IR to detect intermediates and adjust stoichiometry .
  • Purification: Isolate products via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) .

Advanced: What analytical strategies validate environmental sensing applications of tetrazole-phenol derivatives?

Methodological Answer:

  • Electrochemical Sensors: Modify glassy carbon electrodes (GCEs) with this compound derivatives via phenol oxidation. Validate using:
    • Cyclic Voltammetry (CV): Detect Cd(II) ions at 1.0×10⁻⁹–1.0×10⁻⁸ M with a limit of detection (LOD) of 2.0×10⁻¹⁰ M .
    • Stability Tests: Monitor electrode performance over 50 cycles in buffer (pH 7.4) .

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